6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-9-bromoindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-15-10-11-19-16(12-15)20-21(24-18-9-5-4-8-17(18)23-20)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHCSZHUJNQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is often carried out in glacial acetic acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 9 is highly reactive, enabling nucleophilic aromatic substitution (NAS) under controlled conditions.
Mechanistic Insight :
The electron-deficient quinoxaline ring facilitates NAS. Polar aprotic solvents (e.g., DMF) and elevated temperatures accelerate displacement, while steric effects from the benzyl group minimally hinder reactivity at position 9 .
Oxidation and Reduction Reactions
The benzyl group and heterocyclic core undergo redox transformations:
Oxidation
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄ in H₂SO₄ | Room temperature, 12 h | Quinoxaline N-oxide derivatives |
| CrO₃ in acetic acid | Reflux, 6 h | Oxidation of benzyl to benzoic acid moiety |
Outcome :
N-Oxidation predominates over benzyl oxidation due to the stability of the N-oxide intermediate .
Reduction
| Reagents | Conditions | Products |
|---|---|---|
| NaBH₄ in ethanol | Reflux, 4 h | Partial reduction of the quinoxaline ring |
| H₂/Pd-C | 1 atm, RT | Debenzylation (removal of benzyl group) |
Limitations :
Full reduction of the indoloquinoxaline core is challenging due to aromatic stabilization .
Cyclization Reactions
Intramolecular cyclization forms polycyclic derivatives under acidic or thermal conditions:
Key Factor :
Cyclization efficiency depends on substituent electronic effects. Electron-withdrawing groups (e.g., Br) accelerate ring closure .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, though limited data exists:
| Reagents | Conditions | Products |
|---|---|---|
| Suzuki coupling (ArB(OH)₂) | Pd(PPh₃)₄, DME, 80°C | 9-Aryl-6-benzyl-6H-indolo[2,3-b]quinoxaline |
Challenges :
Steric hindrance from the benzyl group reduces coupling efficiency compared to non-substituted analogs .
Stability Under Environmental Conditions
| Condition | Effect | Half-Life |
|---|---|---|
| Aqueous acid (pH 2) | Degradation of benzyl group | 48 h |
| UV light (254 nm) | Dehalogenation (Br → H) | 12 h |
| Dry DMSO, 25°C | No observable change | >30 days |
Implications :
Stability in organic solvents supports its use in synthetic protocols, while UV sensitivity necessitates dark storage .
Comparative Reactivity with Analogs
| Compound | Reactivity at Position 9 | Preferred Reactions |
|---|---|---|
| 6-Benzyl-9-bromo-6H-indoloquinoxaline | High (Br) | NAS, cross-coupling |
| 6-Benzyl-9-H-indoloquinoxaline | Low | Electrophilic substitution |
| 9-Fluoro-6-benzyl-indoloquinoxaline | Moderate | SNAr (slower than Br) |
Structural Influence :
The bromine atom’s electronegativity and leaving-group ability drive its superior reactivity in substitution reactions compared to H or F analogs .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : 6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline has shown significant cytotoxic effects against various human cancer cell lines. For instance:
-
Biological Research
- The compound is utilized to study DNA interactions and the mechanisms of DNA intercalation. Its effects on various cellular pathways and molecular targets are under investigation to understand better its potential therapeutic applications.
-
Industrial Applications
- Due to its unique photophysical and electrochemical properties, this compound is suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Anticancer Activity Studies
Recent studies have demonstrated the anticancer potential of this compound across various human tumor cell lines:
- A study evaluated multiple derivatives of indolo[2,3-b]quinoxaline for their cytostatic activity against human Molt 4/C8 and CEM T-lymphocytes as well as murine L1210 leukemia cells. The results indicated that certain derivatives exhibited significant cytotoxicity comparable to standard treatments .
Mechanistic Studies
In vitro studies have confirmed that the compound acts as a DNA intercalator , leading to inhibited replication processes that are crucial for cancer cell proliferation .
Mechanism of Action
The primary mechanism of action of 6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription. This disruption can lead to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with various molecular targets, such as topoisomerases and ATP-binding cassette transporters, contributing to its cytotoxic and multidrug resistance-modulating activities.
Comparison with Similar Compounds
Structural Features :
Comparison with Structural Analogues
Key Observations :
Substituent Effects on Bioactivity :
- Bromine at position 9 enhances DNA-binding affinity due to its electron-withdrawing nature, making it a strategic site for anticancer activity .
- Fluorine substitution (9-F) increases cytotoxicity, as seen in 9-fluoro derivatives tested against cervical and prostate cancer cells (IC₅₀ values < 10 µM) .
- Benzyl and trifluoromethylbenzyl groups improve lipophilicity, aiding cellular uptake .
Electrochemical Properties :
Pathways :
Two-Step Suzuki Coupling/Annulation : Enables diverse aryl/heteroaryl substitutions (e.g., 3,5-dimethoxyphenyl in 11f ) with yields >90% .
Challenges :
- Bromine at position 9 can hinder annulation reactions, requiring optimized conditions .
Biological Activity
6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound exhibits significant biological activity, particularly in the realms of anticancer, antiviral, and antimicrobial effects. Its unique structure allows it to interact with biological molecules, primarily through DNA intercalation, which disrupts critical cellular processes such as DNA replication and transcription.
DNA Intercalation : The primary mechanism by which this compound exerts its effects is through intercalation into DNA. This interaction disrupts the normal functioning of DNA, leading to inhibition of replication and potential cell death. The compound's bromo and benzyl substituents enhance its ability to intercalate into the DNA structure, making it a potent candidate for further research in cancer therapy .
Anticancer Activity
Numerous studies have evaluated the anticancer activity of this compound against various human cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Molt 4/C8 | 23 | Melphalan | 3.2 |
| CEM | 38 | Melphalan | 2.5 |
| L1210 | 7.2 | Melphalan | 2.1 |
These results indicate that while the compound shows promising cytotoxicity against specific cancer cell lines, it is essential to compare its efficacy with established chemotherapeutic agents like melphalan .
Comparative Studies
In comparative studies with other indoloquinoxaline derivatives, this compound demonstrated superior activity against certain tumor cell lines. For instance, a study highlighted that derivatives with different substituents exhibited varying levels of cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity .
Case Studies and Applications
Research has also explored the potential applications of this compound beyond cancer treatment. Its antiviral and antimicrobial properties are being investigated for therapeutic use against various pathogens. The dual-action potential makes it a valuable candidate for developing new drugs targeting multiple diseases .
Q & A
Q. What are the key steps in synthesizing 6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline?
The synthesis typically involves condensation of 1-benzyl-2,3-dihydroxyindole with o-phenylenediamine under reflux in anhydrous ethanol and glacial acetic acid. After refluxing for ~4 hours, partial solvent removal under vacuum yields the crude product, which is recrystallized for purification. Variations in substituents (e.g., bromine at position 9) require controlled bromination steps using agents like N-bromosuccinimide .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
Q. What preliminary biological assays are used to evaluate its activity?
Anticancer activity is screened via cytotoxicity assays (e.g., MTT) against cell lines like HeLa or MCF-7. IC₅₀ values are calculated, and selectivity indices are compared to normal cells (e.g., HEK293). Physicochemical properties (logP, solubility) are assessed to guide further optimization .
Advanced Research Questions
Q. How do substituent variations at positions 6 and 9 influence reactivity and bioactivity?
Substituents alter electronic and steric properties:
- Electron-withdrawing groups (e.g., Br at position 9) : Enhance DNA intercalation by increasing planarity and π-π stacking.
- Benzyl at position 6 : Improves lipophilicity, enhancing membrane permeability. Systematic SAR studies require synthesizing derivatives (e.g., fluoro, methyl analogs) and comparing their biological data .
Q. What methodologies enable post-synthetic functionalization of the indoloquinoxaline core?
- Alkylation : Treatment with dimethyl sulfate or α,ω-dibromoalkanes in acetone/K₂CO₃ yields quaternary salts for improved solubility .
- Oxidation : Potassium hexacyanoferrate(III) oxidizes C-H bonds to ketones, enabling further conjugation (e.g., hydrazide formation) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the brominated position .
Q. How can computational methods elucidate its mechanism of action?
- Docking studies : Predict binding modes with DNA topoisomerases or kinases using software like AutoDock.
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic C-3 position).
- MD simulations : Assess stability of ligand-DNA complexes over time .
Q. What advanced analytical techniques ensure purity and stability in pharmacological studies?
- HPLC-MS : Quantifies impurities (<0.1%) and degradation products under stress conditions (e.g., heat, light).
- TGA/DSC : Evaluates thermal stability (decomposition >200°C).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks for polymorph control .
Q. How are contradictions in experimental data resolved (e.g., conflicting IC₅₀ values)?
- Meta-analysis : Compare data across studies using standardized protocols (e.g., identical cell lines, incubation times).
- Dose-response validation : Repeat assays with internal controls (e.g., doxorubicin) to rule out batch variability.
- Mechanistic overlap : Use transcriptomics/proteomics to identify off-target effects that may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
